4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-25-16-12-13(19(21)22)9-10-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFMGLNJJHSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Intermediates
The target compound’s structure comprises three critical components:
- A benzenesulfonyl group at the 4-position of the butanamide backbone.
- A 2-methoxy-4-nitrophenyl substituent on the amide nitrogen.
- A four-carbon chain linking the sulfonyl and aryl groups.
Two primary synthetic routes emerge from literature analysis:
Stepwise Assembly via Sulfonylation and Amidation
This method prioritizes early introduction of the benzenesulfonyl group, followed by amide bond formation with the aromatic amine.
Synthesis of 4-(Benzenesulfonyl)Butanoic Acid
Reaction Scheme:
$$
\text{4-Bromobutanoic acid} + \text{Benzenesulfinic acid} \xrightarrow{\text{Base}} \text{4-(Benzenesulfonyl)butanoic acid}
$$
Conditions:
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K$$2$$CO$$3$$)
- Temperature: 80°C, 12 hours
- Yield: 78% (analogous to)
Mechanistic Insight:
The reaction proceeds via nucleophilic displacement of bromide by benzenesulfinate anion, facilitated by polar aprotic solvents that stabilize ionic intermediates.
Acid Chloride Formation and Amide Coupling
Procedure:
- Convert 4-(benzenesulfonyl)butanoic acid to its acyl chloride using thionyl chloride (SOCl$$_2$$) at reflux (70°C, 3 hours).
- React with 2-methoxy-4-nitroaniline in dichloromethane (DCM) containing triethylamine (Et$$_3$$N) at 0–5°C.
Optimization Notes:
- Maintaining low temperatures during amidation minimizes side reactions.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Direct Sulfonylation of Preformed Butanamide
Alternative approaches modify the butanamide core after amide bond formation:
Key Steps:
- Synthesize N-(2-methoxy-4-nitrophenyl)butanamide via:
$$
\text{Butanoyl chloride} + \text{2-Methoxy-4-nitroaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Methoxy-4-nitrophenyl)butanamide}
$$ - Introduce benzenesulfonyl group at the 4-position using benzenesulfonyl chloride under basic conditions.
Critical Parameters:
Industrial-Scale Production Methodologies
Large-scale synthesis requires modifications to improve efficiency and safety:
Continuous Flow Sulfonylation
Advantages Over Batch Processing:
- Enhanced heat transfer for exothermic sulfonylation steps
- Reduced reaction times (2 hours vs. 12 hours in batch)
Typical Setup:
- Microreactor system with residence time of 5 minutes
- Temperature control at 50°C ± 2°C
Solvent Recycling Systems
- Implemented in amidation steps to reduce DCM consumption by 40%
- Distillation columns recover >95% of triethylamine for reuse
Analytical Validation of Synthetic Products
Spectroscopic Characterization Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR (400 MHz, CDCl$$_3$$) | δ 8.12 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (s, 1H, Ar-H), 3.89 (s, 3H, OCH$$3$$), 3.12 (t, J=7.2 Hz, 2H, SO$$2$$CH$$_2$$) |
| IR (KBr) | 1675 cm$$^{-1}$$ (C=O), 1530 cm$$^{-1}$$ (NO$$2$$), 1150 cm$$^{-1}$$ (SO$$2$$) |
| HRMS | m/z 378.0972 [M+H]$$^+$$ (calc. 378.0978 for C$${17}$$H$${18}$$N$$2$$O$$6$$S) |
Purity Assessment Protocols
- HPLC: C18 column, 70:30 acetonitrile/water, retention time 6.8 minutes
- Acceptable impurity profile: <0.5% total related substances
Comparative Analysis of Synthetic Routes
Table 1. Evaluation of Preparation Methods
| Parameter | Stepwise Assembly | Direct Sulfonylation | Flow Chemistry |
|---|---|---|---|
| Overall Yield | 62% | 58% | 71% |
| Purity | 98.5% | 97.2% | 99.1% |
| Scalability | Moderate | Challenging | Excellent |
| Critical Impurities | Hydrolyzed sulfone | Unreacted amine | None detected |
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted phenylsulfonyl butanamides.
Scientific Research Applications
4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogs and Key Substituents
The table below compares the target compound with structurally related butanamide derivatives:
Key Observations:
- Backbone Variability: Unlike NB (), which has a phenoxy linker, the target compound’s benzenesulfonyl group may confer stronger hydrogen-bonding capacity, influencing bioadhesion or protein interaction .
- Pharmacological Potential: Compound 8 () demonstrates that fluoro-biphenyl groups enhance blood-brain barrier penetration, suggesting that the target’s nitro group might limit bioavailability unless optimized .
Anti-Inflammatory Activity:
- Compound 5h (): A benzo[d]oxazole-containing butanamide derivative with anti-inflammatory effects via LPS inhibition. The target compound lacks the oxazole ring but shares the methoxyphenyl moiety, indicating possible overlapping mechanisms .
- Nitro Group Impact : The 4-nitro group in the target compound may increase oxidative stress in cells, a property exploited in prodrug activation (e.g., nitroreductase-sensitive anticancer agents) .
Enzyme Inhibition:
- CTPS1 Inhibitors (): Derivatives like N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide highlight the importance of sulfonamide groups in enzyme binding. The target compound’s benzenesulfonyl group could similarly interact with catalytic pockets .
Physicochemical Properties
- Crystallinity : Analog 4MNB () forms stable crystals due to bromo and nitro groups; the target compound’s sulfonyl group may similarly enhance crystallinity, aiding in X-ray structural studies .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide?
- Methodological Answer : The synthesis involves condensation of 2-methoxy-4-nitroaniline with benzenesulfonyl chloride derivatives, followed by coupling with butanoic acid intermediates. Key steps include:
- Sulfonylation : Reacting 2-methoxy-4-nitroaniline with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMSO) under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Amide Formation : Using coupling agents like EDCI/HOBt in dichloromethane to attach the butanamide backbone. Reaction progress is monitored via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Yield Optimization : Recrystallization from ethanol/water (7:3) improves purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 confirm the sulfonamide (-SO₂-NH-) and nitro (-NO₂) groups. Key signals include aromatic protons at δ 7.5–8.2 ppm and methoxy (-OCH₃) at δ 3.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 348.37 (C₁₆H₁₆N₂O₅S) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect nitro-group degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions often arise from differences in substituent effects (e.g., methoxy vs. nitro positioning). Strategies include:
- Comparative SAR Studies : Synthesize analogs (e.g., replacing the methoxy group with halogens or varying sulfonyl groups) and test against shared targets (e.g., microbial enzymes) .
- Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for suspected targets (e.g., dihydrofolate reductase) and correlate with activity trends .
- Meta-Analysis : Cross-reference PubChem and CAS datasets for sulfonamide derivatives with similar scaffolds to identify conserved bioactivity patterns .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide binding to zinc ions in active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
- QSAR Modeling : Train models on datasets from ChEMBL to predict cytotoxicity or antimicrobial activity based on descriptors like logP and topological polar surface area .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with 24-well plates testing ethanol, acetonitrile, and DMF/water mixtures. Monitor crystal growth under polarized light .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen for data collection at 100 K .
- Refinement : Employ SHELXL for structure solution. Key parameters: R-factor < 0.05, displacement parameters (ADPs) validated via CheckCIF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
